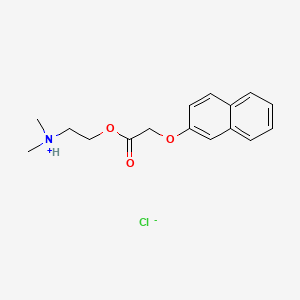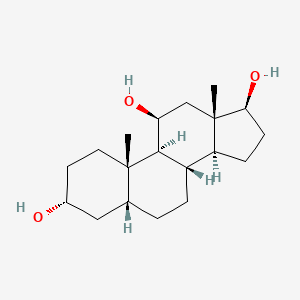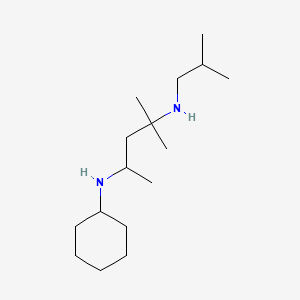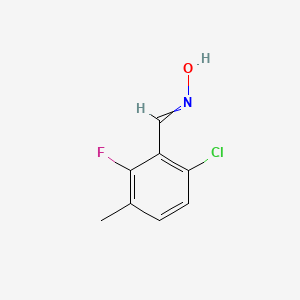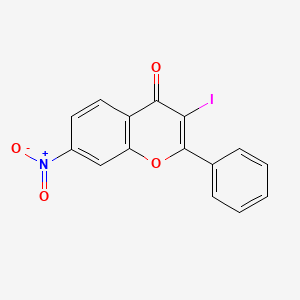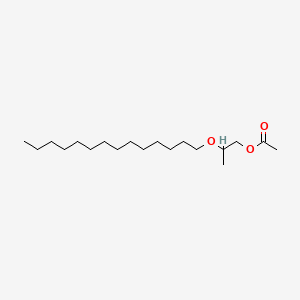![molecular formula C23H35Br B13787664 1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene is an organic compound with the molecular formula C17H25Br. It is a brominated derivative of benzene, featuring a cyclohexyl group substituted with a pentyl chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of liquid crystals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the parent hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and liquid crystals.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including liquid crystal displays and other electronic components
Wirkmechanismus
The mechanism of action of 1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom serves as a leaving group, allowing nucleophiles to attack the benzene ring. This process generates a positively charged benzenonium intermediate, which stabilizes through resonance before the final product is formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
- 1-Bromo-4-cyclohexylbenzene
- 4-Pentylcyclohexyl bromophenol
Uniqueness
1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its structure allows for unique interactions in liquid crystal applications, making it valuable in the development of advanced display technologies .
Eigenschaften
Molekularformel |
C23H35Br |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
1-bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C23H35Br/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22-8-5-6-9-23(22)24/h5-6,8-9,18-21H,2-4,7,10-17H2,1H3 |
InChI-Schlüssel |
KSKCRXLVRWOXOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



